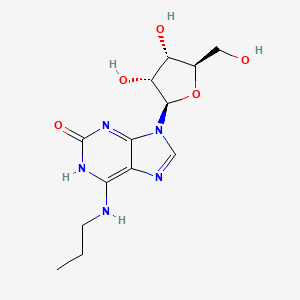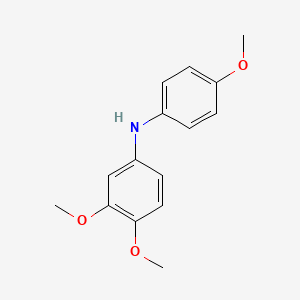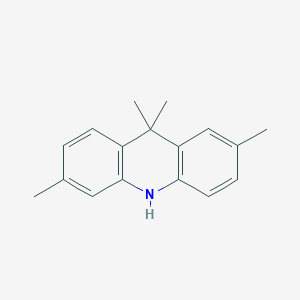
2,6,9,9-Tetramethyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9,9-Tetramethyl-9,10-dihydroacridine is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications, particularly in the field of organic electronics and photonics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethyl-9,10-dihydroacridine can be achieved through a one-pot C–H arylation procedure. This method involves the functionalization of the acridine unit, particularly at the 2 and 7 positions, which has been less explored in previous studies . The reaction conditions typically involve the use of palladium catalysts and aryl halides under controlled temperatures and pressures to facilitate the arylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes to produce the compound in significant quantities .
化学反应分析
Types of Reactions
2,6,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to acridine derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with different functional groups, which can be tailored for specific applications in organic electronics and photonics .
科学研究应用
2,6,9,9-Tetramethyl-9,10-dihydroacridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which 2,6,9,9-Tetramethyl-9,10-dihydroacridine exerts its effects involves its electron-donating properties. This allows it to participate in various photophysical processes, such as thermally activated delayed fluorescence (TADF). The compound’s molecular structure enables efficient reverse intersystem crossing (RISC) between singlet and triplet states, enhancing its emission properties in OLED applications .
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 2,7,9,9-Tetramethyl-9,10-dihydroacridine
- 9,9,9′9′-Tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine
Uniqueness
2,6,9,9-Tetramethyl-9,10-dihydroacridine is unique due to its specific functionalization at the 2 and 7 positions, which enhances its electron-donating properties and makes it particularly suitable for applications in TADF emitters and OLEDs. Its ability to undergo various chemical modifications further adds to its versatility in scientific research and industrial applications .
属性
CAS 编号 |
6271-68-7 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC 名称 |
2,6,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H19N/c1-11-6-8-15-14(9-11)17(3,4)13-7-5-12(2)10-16(13)18-15/h5-10,18H,1-4H3 |
InChI 键 |
HJKHLTFWVJURCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
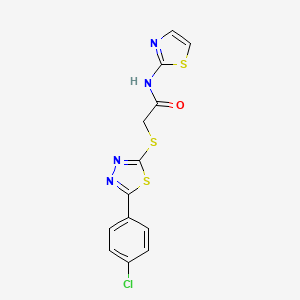

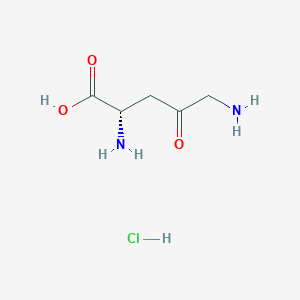

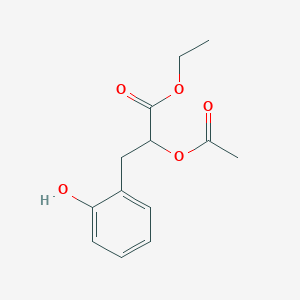
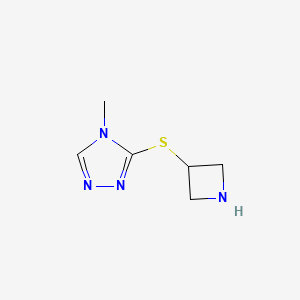
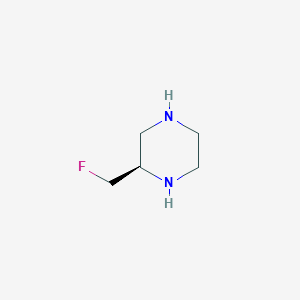

![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

